N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12-11-13(7-8-14(12)19-4)20(17,18)15-9-5-6-10-16(2)3/h7-8,11,15H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMKNAOIUIBKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC#CCN(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxy-3-methylbenzenesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via electrophilic aromatic sulfonation of 3-methylanisole. Chlorosulfonic acid (ClSO₃H) serves as the sulfonating agent under rigorously anhydrous conditions at 0–5°C to prevent polysulfonation. The reaction proceeds via a Wheland intermediate, with the methoxy group directing sulfonation to the para position relative to the methyl substituent. Excess ClSO₃H is quenched with ice-water, and the sulfonyl chloride is extracted into dichloromethane (Yield: 68–72%).
Key Parameters :
- Temperature control (±2°C) to suppress side reactions
- Molar ratio of ClSO₃H to 3-methylanisole (2.5:1) for complete conversion
- Rapid workup to minimize hydrolysis to sulfonic acid
Synthesis of 4-(Dimethylamino)but-2-yn-1-amine
The propargylamine fragment is constructed via copper-mediated cross-coupling, adapting methodologies from terminal alkyne functionalization. But-2-yn-1-ol undergoes mesylation with methanesulfonyl chloride (MsCl) in dichloromethane at 0°C, yielding the corresponding mesylate (95% purity by HPLC). Subsequent displacement with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 50°C for 12 hours furnishes the tertiary amine. Catalytic CuBr (5 mol%) enhances nucleophilic substitution efficiency by stabilizing the propargyl transition state.
Reaction Profile :
- Mesylation: 0°C, 2 h (Yield: 89%)
- Amination: 50°C, 12 h, CuBr catalyst (Yield: 74%)
- Purification: Silica gel chromatography (EtOAc/MeOH 10:1)
Coupling of Sulfonyl Chloride with Propargylamine Derivative
The final step involves nucleophilic acyl substitution between 4-methoxy-3-methylbenzenesulfonyl chloride and 4-(dimethylamino)but-2-yn-1-amine. Conducted in anhydrous THF with triethylamine (Et₃N) as a proton scavenger, the reaction achieves 82% yield after 6 hours at 25°C. Excess sulfonyl chloride (1.2 equiv) ensures complete amine consumption, monitored by TLC (Rf = 0.45 in hexane/EtOAc 3:1).
Optimized Conditions :
- Solvent: THF (anhydrous, 0.1% H₂O)
- Base: Et₃N (3.0 equiv)
- Temperature: 25°C (avoids alkyne side reactions)
Optimization of Key Reaction Parameters
Sulfonation Efficiency vs. Temperature
A study varying sulfonation temperatures revealed maximal chloride formation at 3°C (Table 1). Elevated temperatures (>10°C) promoted sulfonic acid byproduct formation, while subzero conditions slowed kinetics.
Table 1. Temperature Impact on Sulfonyl Chloride Yield
| Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|
| -5 | 58 | 91 |
| 0 | 68 | 94 |
| 5 | 72 | 93 |
| 10 | 65 | 88 |
Copper Catalysis in Propargylamine Synthesis
CuBr’s role was quantified by comparing reaction rates with/without catalyst (Table 2). Catalytic CuBr reduced reaction time from 24 h to 12 h while improving yield by 19%, likely via π-complex stabilization of the propargyl intermediate.
Table 2. CuBr Catalysis Efficiency
| CuBr (mol%) | Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 55 |
| 5 | 12 | 74 |
| 10 | 10 | 73 |
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
1H-NMR (500 MHz, CDCl₃) :
- δ 7.52 (d, J = 8.5 Hz, 1H, ArH)
- δ 6.93 (d, J = 8.5 Hz, 1H, ArH)
- δ 4.21 (s, 2H, CH₂-C≡C)
- δ 3.85 (s, 3H, OCH₃)
- δ 2.94 (s, 6H, N(CH₃)₂)
- δ 2.34 (s, 3H, Ar-CH₃)
13C-NMR :
- 152.1 (C-OCH₃), 139.8 (C-SO₂), 128.5–114.7 (ArC), 83.5 (C≡C), 71.2 (C≡C), 56.1 (OCH₃), 45.3 (N(CH₃)₂), 21.7 (Ar-CH₃)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₄H₁₈N₂O₃S [M+H]⁺: 295.1118, Found: 295.1121 (Δ = 1.02 ppm).
Comparative Evaluation of Synthetic Routes
Three pathways were assessed for scalability and cost-efficiency (Table 3). The copper-catalyzed method (Route B) outperformed classical alkylation (Route A) and reductive amination (Route C) in both yield and reaction time.
Table 3. Route Comparison for Propargylamine Synthesis
| Route | Method | Yield (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| A | Alkylation (no catalyst) | 55 | 24 | 12.4 |
| B | CuBr-catalyzed | 74 | 12 | 8.9 |
| C | Reductive Amination | 61 | 18 | 14.2 |
Industrial-Scale Production Considerations
Pilot-scale trials (50 L reactor) highlighted the necessity of:
- In-line FTIR monitoring for real-time sulfonyl chloride quantification
- Continuous extraction to isolate the moisture-sensitive propargylamine
- Recyclable CuBr catalysts immobilized on silica gel (5 reuse cycles, <5% activity loss)
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a potential enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s sulfonamide group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(4-(Dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide
- CAS Registry Number : 1396865-86-3
- Molecular Formula : C₁₄H₂₀N₂O₃S
- Molecular Weight : 296.39 g/mol
- Structural Features: A sulfonamide group (-SO₂NH-) attached to a 4-methoxy-3-methyl-substituted benzene ring. A but-2-yn-1-yl side chain terminating in a dimethylamino group (-N(CH₃)₂).
- SMILES : COc1ccc(S(=O)(=O)NCC#CCN(C)C)cc1C
Comparison with Structurally Similar Compounds
2.1. Quinoline-Based Enamide Derivatives
Examples from :
- (E)-N-(4-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)-4-(dimethylamino)but-2-enamide
- Analogues with methylbenzyloxy substituents (2-, 3-, 4-methyl) .
Discussion: The alkyne group in the target compound imparts rigidity and linear geometry compared to the planar enamide group in quinoline derivatives. This difference may influence binding interactions in biological targets, such as enzyme active sites. In contrast, the target compound’s methoxy and methyl groups may balance solubility and steric effects .
2.2. Dimethylamino-Containing Initiators in Polymer Chemistry
Examples from :
- Ethyl 4-(dimethylamino) benzoate
- 2-(Dimethylamino) ethyl methacrylate .
Discussion: The target compound’s dimethylamino group, positioned on an alkyne chain, likely exhibits weaker electron-donating effects compared to ethyl 4-(dimethylamino) benzoate, where the dimethylamino group directly conjugates with an aromatic ring. This difference could reduce its utility in photoinitiation systems but may enhance bioavailability in drug design due to reduced polarity .
2.3. Sulfonamide and Dye Derivatives
Example from :
- Sodium 5-[4-dimethylamino-1-(4-dimethylaminocyclohexa-2,5-dienylidene) benzyl]-6-hydroxy-7-sulfonato-naphthalene-2-sulfonate .
| Parameter | Target Compound | Sulfonato-Naphthalene Dye |
|---|---|---|
| Core Structure | Benzenesulfonamide | Naphthalene disulfonate with dimethylamino-substituted cyclohexadiene |
| Applications | Hypothesized pharmaceutical use | Textile dye or biological staining agent |
| Solubility | Moderate (sulfonamide and methoxy groups) | High (multiple sulfonate groups and ionic character) |
Biological Activity
N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a sulfonamide moiety and a dimethylamino group attached to a butynyl chain. The presence of these functional groups is believed to contribute to its biological activity.
Molecular Formula
- Molecular Weight : 295.38 g/mol
- Chemical Structure :
- Dimensional representation can be visualized through chemical drawing software or databases.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of benzamide have shown effectiveness against Hepatitis B Virus (HBV) by inhibiting its replication through mechanisms involving the increase of intracellular levels of APOBEC3G (A3G), which is crucial for antiviral defense .
| Compound | IC50 (µM) | Selectivity Index (SI) | Target Virus |
|---|---|---|---|
| IMB-0523 | 1.99 | 58 | HBV |
| Lamivudine | 7.37 | >60 | HBV |
Table 1: Antiviral activity comparison of this compound derivatives against HBV.
The proposed mechanism involves the compound's ability to enhance the levels of A3G within host cells, consequently leading to decreased viral replication. This mechanism is particularly significant in the context of drug-resistant strains of HBV, where traditional antiviral therapies may fail .
Case Studies
- Study on Antiviral Efficacy :
- Pharmacokinetics and Toxicity Assessment :
Q & A
Q. What are the key steps for synthesizing N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions, including sulfonylation of a substituted benzene ring and coupling with a propargylamine derivative. Critical parameters include:
- Temperature control : Heating to 140°C enhances sulfonamide bond formation while minimizing side reactions .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
- Catalysts : Base catalysts (e.g., triethylamine) facilitate deprotonation during coupling steps . Yield optimization often requires iterative adjustments of stoichiometry and reaction time, monitored via TLC or HPLC.
Q. Which analytical techniques are essential for characterizing this compound, and what structural insights do they provide?
- NMR spectroscopy : H and C NMR confirm connectivity of the dimethylamino butynyl group and sulfonamide moiety. Aromatic protons in the 4-methoxy-3-methylbenzenesulfonamide fragment appear as distinct doublets (δ 6.8–7.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing it from analogs with chlorine or methoxy substitutions .
- IR spectroscopy : Stretching frequencies for sulfonamide (S=O, ~1350 cm) and alkyne (C≡C, ~2100 cm) confirm functional groups .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
The dimethylamino group enhances aqueous solubility at acidic pH, while the methoxy and methyl groups increase lipophilicity. For in vitro studies:
- Use DMSO stock solutions (≤1% v/v) to avoid solvent toxicity.
- Adjust buffer pH to 5–6 to maintain solubility during cell-based assays .
Advanced Research Questions
Q. What crystallographic methods resolve structural ambiguities in this sulfonamide derivative?
Single-crystal X-ray diffraction is critical. Key steps include:
- Crystallization : Vapor diffusion with dichloromethane/hexane mixtures yields diffraction-quality crystals .
- Data refinement : SHELX programs (e.g., SHELXL) model anisotropic displacement parameters and hydrogen bonding. For example, the sulfonamide oxygen often forms hydrogen bonds with adjacent aromatic protons, stabilizing the crystal lattice .
- Validation : WinGX suite tools (e.g., ORTEP) visualize thermal ellipsoids and validate geometry against CSD databases .
Q. How do structural modifications impact biological activity in related sulfonamide analogs?
Comparative studies of analogs reveal:
- Dimethylamino vs. isopropyl substitution : Dimethylamino enhances cellular uptake due to its basicity, whereas bulkier groups reduce membrane permeability .
- Methoxy position : 4-Methoxy (para) improves metabolic stability compared to ortho-substituted analogs, as shown in cytochrome P450 inhibition assays .
- Alkyne vs. alkene linkers : The but-2-yn-1-yl spacer increases rigidity, potentially improving target binding affinity compared to flexible alkyl chains .
| Analog Structure | Key Modification | Bioactivity Trend | Reference |
|---|---|---|---|
| N-(4-isopropylbutyl) analog | Isopropyl substitution | Reduced cytotoxicity | |
| 3-Methoxy derivative | Methoxy position shift | Lower metabolic stability |
Q. What strategies mitigate degradation of the alkyne moiety under physiological conditions?
- Stabilization via steric hindrance : The 4-(dimethylamino) group adjacent to the alkyne reduces reactivity with nucleophiles like glutathione .
- pH-controlled storage : Store lyophilized powder at 4°C in amber vials to prevent hydrolysis. In solution, maintain pH 6–7 to avoid alkyne protonation .
- Encapsulation : Liposomal formulations shield the alkyne from enzymatic degradation in serum .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Docking studies : Use AutoDock Vina to simulate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase). The dimethylamino group’s charge complements negatively active sites .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Key interactions include hydrogen bonds between sulfonamide oxygens and catalytic zinc ions .
- QSAR models : Correlate logP values (predicted ~2.1) with antibacterial IC data to prioritize derivatives for synthesis .
Contradictions and Open Questions
- Crystallographic vs. solution-phase conformation : X-ray data show planar sulfonamide geometry, while NMR suggests slight torsion in solution. Further variable-temperature NMR studies are needed .
- Divergent bioactivity in analogs : Some dimethylamino-substituted derivatives show enhanced anticancer activity but reduced antimicrobial effects, implying target-specific SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
